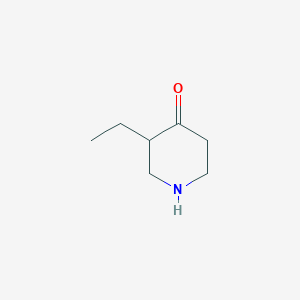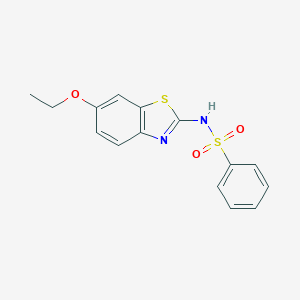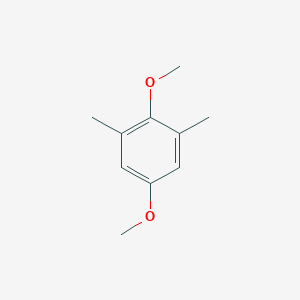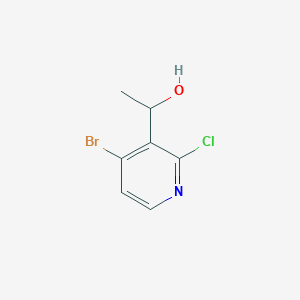
2,5-Dibromoterephthalonitrile
Descripción general
Descripción
2,5-Dibromoterephthalonitrile is a chemical compound with the CAS Number: 18870-11-6 . It has a molecular weight of 285.93 and its molecular formula is C8H2Br2N2 .
Synthesis Analysis
The synthesis of this compound involves multiple steps . One method involves the use of thionyl chloride and N,N-dimethyl-formamide, followed by the addition of ammonium hydroxide and trichlorophosphate . Another method involves a Suzuki coupling reaction with tetrakis (triphenylphosphine) palladium (0) and potassium carbonate .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H2Br2N2/c9-7-1-5 (3-11)8 (10)2-6 (7)4-12/h1-2H . The average mass is 285.923 Da and the monoisotopic mass is 283.858459 Da .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . . The storage temperature is recommended to be at room temperature in a sealed, dry environment .Aplicaciones Científicas De Investigación
Lithium-Ion Battery Development
2,5-Dibromoterephthalonitrile has been utilized in the synthesis of conjugated polymers for Si-based lithium-ion batteries. Yao et al. (2017) explored cyclopentadithiophene and terephthalic acid units copolymerized with 2,5-dibromoterephthalate for battery applications. The synthesized polymers, when mixed with Si nanoparticles, demonstrated significant improvements in specific capacities and stability in lithium-ion batteries (Yao et al., 2017).
Optical Property Research
Jin (2015) synthesized novel p-terphenyl derivatives from 2,5-dibromoterephthalate, investigating their optical properties. These derivatives displayed distinct UV-Vis characteristics, indicative of potential applications in optical devices and materials science (Jin, 2015).
Pharmaceutical Applications
This compound has been used in synthesizing phthalocyanine compounds with potential applications in photodynamic therapy for cancer. Demirbaş et al. (2016) studied novel metal-free and metal phthalocyanines derived from this compound for their photochemical properties, finding them suitable as Type II photosensitizers (Demirbaş et al., 2016).
Electrochemical and Electrical Properties
Odabaş et al. (2007) investigated novel ball-type and clamshell phthalocyanines synthesized from derivatives of this compound. Their research focused on electrochemical, spectroelectrochemical, and electrical properties, highlighting potential applications in electronic devices (Odabaş et al., 2007).
Organic Electronic Devices
Garcia et al. (2019) reported an efficient synthesis of diazapentacenes from this compound, exploring their electrochemical and optical properties. These compounds showed promise as n-type materials for organic electronic devices (Garcia et al., 2019).
Environmental and Sensory Applications
Das and Bharadwaj (2009) synthesized a porous coordination polymer using this compound, showcasing its potential in environmental sensing and separation applications. The polymer demonstrated reversible single-crystal to single-crystal substitution reactions, suggesting utility in selective gas sensing (Das & Bharadwaj, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
2,5-dibromobenzene-1,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2N2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLBPEUXSDBMIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C#N)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348708 | |
| Record name | 2,5-dibromoterephthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18870-11-6 | |
| Record name | 2,5-dibromoterephthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,5-Dibromoterephthalonitrile in the synthesis of 5,12-Diazapentacenes?
A1: this compound serves as a key starting material in the synthesis of 5,12-Diazapentacenes. The research paper describes a synthetic route involving the coupling of 4 substituted aniline derivatives to This compound via Buchwald-Hartwig amination. This coupling reaction is followed by an acid-mediated cyclization step, ultimately yielding the desired diazapentacene molecules [].
Q2: Are there alternative methods for synthesizing 5,12-Diazapentacenes that don't utilize this compound?
A2: While the provided research paper focuses on a specific synthetic route using this compound [], other methods for synthesizing diazapentacenes may exist. Exploring alternative synthetic pathways could be a point of interest for further research, potentially offering advantages in terms of reaction efficiency, cost-effectiveness, or access to a wider range of diazapentacene derivatives.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B169448.png)
![(R)-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-carbamic acid tert-butyl ester](/img/structure/B169449.png)








